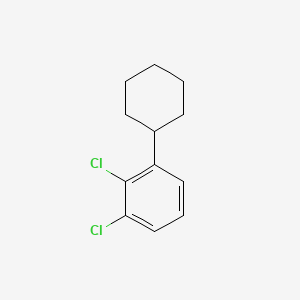
Benzene, dichlorocyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, dichlorocyclohexyl- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two chlorine atoms and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene, dichlorocyclohexyl- typically involves the chlorination of cyclohexylbenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: On an industrial scale, the production of benzene, dichlorocyclohexyl- can be achieved through a similar chlorination process. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the separation and purification of the final product are crucial steps in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, dichlorocyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents such as nitro groups (NO2) or alkyl groups ®.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitrating agents (HNO3/H2SO4), alkylating agents (RCl/AlCl3)
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitrobenzene derivatives, alkylbenzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, dichlorocyclohexyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological pathways and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzene, dichlorocyclohexyl- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms are replaced by other functional groups. This process is facilitated by the electron-donating properties of the cyclohexyl group, which enhances the reactivity of the benzene ring. Additionally, the compound can participate in redox reactions, leading to the formation of various oxidation and reduction products.
Vergleich Mit ähnlichen Verbindungen
Benzene, dichlorocyclohexyl- can be compared with other similar compounds such as:
Chlorobenzene: A benzene ring with a single chlorine substituent.
Dichlorobenzene: Benzene ring with two chlorine substituents in different positions (ortho, meta, or para).
Cyclohexylbenzene: Benzene ring with a cyclohexyl group but no chlorine substituents.
Uniqueness: The presence of both chlorine atoms and a cyclohexyl group in benzene, dichlorocyclohexyl- imparts unique chemical properties, making it more reactive in electrophilic substitution reactions compared to chlorobenzene and dichlorobenzene. The cyclohexyl group also enhances the compound’s solubility in non-polar solvents, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
59330-98-2 |
|---|---|
Molekularformel |
C12H14Cl2 |
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
1,2-dichloro-3-cyclohexylbenzene |
InChI |
InChI=1S/C12H14Cl2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 |
InChI-Schlüssel |
HNBHQJKIADDNFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13863285.png)

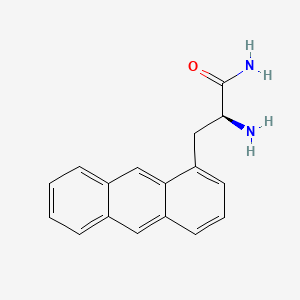
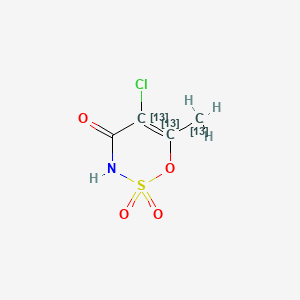
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1S,3R,5S)-](/img/structure/B13863312.png)
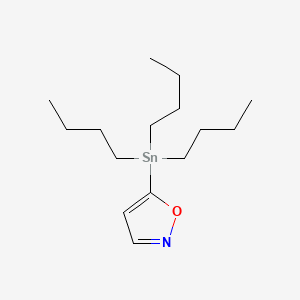
![N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide](/img/structure/B13863320.png)

![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
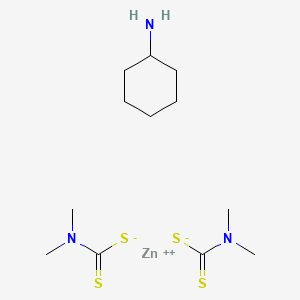

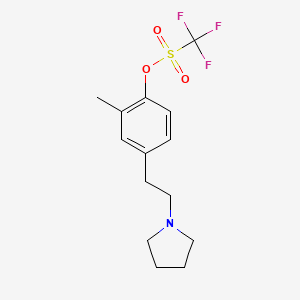
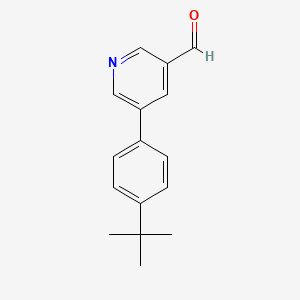
![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
